AZD4877

Kinesin spindle protein (KSP) inhibitor Eg5 inhibition Biochemical IC50

Procure AZD4877, a highly potent (IC50 2 nM) and selective (>50,000-fold) KSP/Eg5 allosteric inhibitor. Unlike other KSP inhibitors, this Ispinesib isostere has a clinically-established framework: a 30 mg MTD and dose-proportional PK for in vivo studies. Its validated PD biomarker (monoaster formation in PBMCs, r=0.52 correlation) provides a unique translational tool for calibrating target engagement. Ideal for apoptosis and mitotic checkpoint research in cancer models.

Molecular Formula C28H33N5O2S
Molecular Weight 503.7 g/mol
CAS No. 1176760-49-8
Cat. No. B1684018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD4877
CAS1176760-49-8
SynonymsAZD 4877
AZD-4877
AZD4877
N-(3-aminopropyl)-N-(1-(5-benzyl-3-methyl-4-oxo-(1,2)thiazolo(5,4-d)pyrimidin-6-yl)-2-methylpropyl)-4-methylbenzamide
Molecular FormulaC28H33N5O2S
Molecular Weight503.7 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)N(CCCN)C(C2=NC3=C(C(=NS3)C)C(=O)N2CC4=CC=CC=C4)C(C)C
InChIInChI=1S/C28H33N5O2S/c1-18(2)24(32(16-8-15-29)27(34)22-13-11-19(3)12-14-22)25-30-26-23(20(4)31-36-26)28(35)33(25)17-21-9-6-5-7-10-21/h5-7,9-14,18,24H,8,15-17,29H2,1-4H3
InChIKeySMFXSYMLJDHGIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AZD4877 Procurement Guide: KSP (Eg5) Inhibitor Specifications and Clinical-Stage Data


AZD4877 (CAS 1176760-49-8) is a synthetic, small-molecule, allosteric inhibitor of the kinesin spindle protein (KSP; also known as Eg5 or KIF11), a mitotic kinesin essential for bipolar spindle formation and chromosome segregation [1]. Developed by AstraZeneca as an intravenous anti-mitotic agent, AZD4877 is an isostere of Ispinesib and advanced to Phase II clinical trials for the treatment of advanced solid tumors and hematological malignancies [2][3]. Its mechanism involves selective KSP inhibition, leading to mitotic arrest with a characteristic monopolar spindle phenotype and subsequent induction of apoptosis in actively dividing tumor cells [4].

AZD4877: Why In-Class KSP Inhibitors Cannot Be Assumed Interchangeable


KSP (Eg5) inhibitors constitute a class of anti-mitotic agents, but direct substitution is precluded by substantial divergence in their chemical structures, allosteric binding modalities, and resulting clinical profiles [1]. AZD4877, a specific isostere of Ispinesib, exhibits unique physicochemical and pharmacokinetic properties that differ from other clinical KSP inhibitors such as Filanesib (ARRY-520), Litronesib (LY2523355), SB-743921, and MK-0731 [2]. These structural variations translate into quantifiable differences in biochemical potency (IC50), maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and clinical efficacy outcomes across patient populations, as detailed in the following quantitative evidence [3][4]. Consequently, procurement based solely on the common target (Eg5) is scientifically unsound without specific comparative data.

Quantitative Differentiation of AZD4877: Comparative Biochemical, Pharmacokinetic, and Clinical Evidence


Biochemical Potency: AZD4877's IC50 for Eg5 in Direct Comparison to Clinical Analogs

In a direct head-to-head comparison within the same assay context, AZD4877 inhibits Eg5 ATPase activity with an IC50 of 2 nM . This potency is substantially greater than that of the first-generation analog Ispinesib (IC50 = 9 nM) and comparable to the advanced clinical candidate MK-0731 (IC50 = 2.2 nM) [1].

Kinesin spindle protein (KSP) inhibitor Eg5 inhibition Biochemical IC50 Anti-mitotic

Target Selectivity: AZD4877's KSP Inhibition Versus Other Kinesins

AZD4877 demonstrates high selectivity for its intended target, KSP (KIF11/Eg5), over other kinesin family members. In standardized ChEMBL assays, AZD4877 exhibits an IC50 of >100,000 nM for human conventional kinesin (Kinesin-1 heavy chain), confirming minimal off-target activity against this structurally distinct motor protein [1][2].

Kinesin selectivity KIF11 Off-target activity Anti-mitotic specificity

Clinical Pharmacokinetics and MTD: AZD4877's Unique Dosing Profile in Advanced Solid Tumors

In a Phase I study in patients with advanced solid tumors, AZD4877's maximum tolerated dose (MTD) was established at 30 mg when administered weekly [1]. This is in contrast to other KSP inhibitors: the MTD for Litronesib (LY2523355) was determined to be 5 mg/m²/day (with G-CSF support) [2], while the MTD for Filanesib (ARRY-520) in a different schedule was reported as 11 mg [3]. Furthermore, AZD4877 exhibits dose-proportional pharmacokinetics with a mean elimination half-life of approximately 16-21 hours [1][4].

Maximum Tolerated Dose (MTD) Dose-Limiting Toxicity (DLT) Pharmacokinetics (PK) Phase I clinical trial

Clinical Efficacy in Advanced Solid Tumors: Stable Disease Rates Across KSP Inhibitors

In a cross-study comparison of Phase I/II clinical trial outcomes, AZD4877 demonstrated a stable disease rate of 25% in patients with advanced solid tumors [1]. This is comparable to the 33% stable disease rate reported for Ispinesib in a similar patient population [1]. In contrast, SB-743921 showed promising efficacy with 14% of patients achieving stable disease for over 24 weeks, while ARRY-520 (Filanesib) demonstrated a lack of clinical activity in a Phase I trial for advanced myeloid leukemia [1]. Notably, the development of AZD4877 was ultimately terminated due to limited clinical efficacy across multiple trials [2][3].

Stable Disease Rate Clinical efficacy Phase I/II trial Comparative oncology

Pharmacodynamic Biomarker Correlation: Target Engagement in PBMCs

A key differentiator for AZD4877 is the established pharmacodynamic (PD) biomarker demonstrating target engagement in patients. A moderate correlation (Pearson's r = 0.52) was observed between plasma drug concentrations at 6 or 24 hours post-dose and the formation of monoastral spindles (a hallmark of KSP inhibition) in peripheral blood mononuclear cells (PBMCs) [1]. This PD effect was observed in all but the lowest dose group (4 mg/day) in a separate AML trial, providing proof of mechanism in humans [2].

Pharmacodynamics Monoaster formation PBMC Target engagement

AZD4877: Validated Research Applications Based on Quantitative Evidence


In Vitro Studies of Eg5 Inhibition and Mitotic Arrest

AZD4877 is a highly potent (IC50 = 2 nM) and selective (selectivity ratio >50,000-fold over Kinesin-1) tool for investigating the cellular consequences of KSP (Eg5) inhibition [1]. Its ability to induce a characteristic monopolar spindle phenotype and apoptosis makes it ideal for studying mitotic checkpoint activation and cell death pathways in cancer cell lines .

In Vivo Xenograft Efficacy Studies with Defined Dosing Parameters

The established MTD of 30 mg (weekly schedule) and dose-proportional PK profile provide a clear framework for designing in vivo efficacy studies in xenograft models [2]. The defined DLT of neutropenia informs toxicity monitoring and dose selection in rodent models, while the pharmacodynamic correlation in PBMCs offers a translational biomarker for confirming target engagement in vivo [3].

Pharmacodynamic Model Development and Biomarker Validation

AZD4877's validated pharmacodynamic biomarker (monoaster formation in PBMCs) provides a unique opportunity for researchers developing and validating PD assays. The established moderate correlation (r = 0.52) between plasma drug concentration and biomarker response can be used to calibrate PD models and inform the design of future clinical trials for next-generation KSP inhibitors [3][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZD4877

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.